DMHAPC-胆固醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

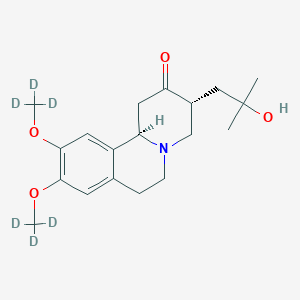

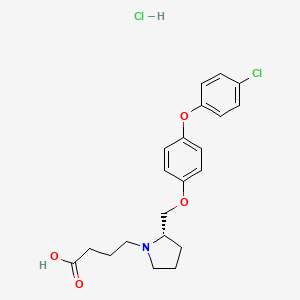

二甲基羟乙基氨基丙烷氨基甲酰胆固醇碘化物是一种阳离子胆固醇衍生物。 它因其形成脂质体的能力而被广泛应用于基因递送领域,这些脂质体可以封装遗传物质并将其转运到细胞中 。 这种化合物因其在将 DNA 质粒和小干扰 RNA (siRNA) 递送到各种细胞类型中的效率而特别引人注目 .

科学研究应用

二甲基羟乙基氨基丙烷氨基甲酰胆固醇碘化物在科学研究中有着广泛的应用:

作用机制

二甲基羟乙基氨基丙烷氨基甲酰胆固醇碘化物的作用机制涉及其整合到脂质体中,然后脂质体可以封装遗传物质或药物 。这些脂质体与细胞膜融合,使封装的物质能够进入细胞。 极性氨基头部部分中的羟乙基在这些脂质体的稳定性和效率中起着至关重要的作用 .

生化分析

Biochemical Properties

DMHAPC-Chol plays a significant role in biochemical reactions, particularly in the context of gene delivery. It interacts with various biomolecules, including DNA and RNA, facilitating their transport into cells. The compound forms complexes with nucleic acids, enhancing their stability and delivery efficiency. DMHAPC-Chol can also interact with proteins involved in cellular uptake mechanisms, such as clathrin and caveolin, which mediate endocytosis. These interactions are crucial for the successful internalization of the nucleic acid-DMHAPC-Chol complexes into target cells .

Cellular Effects

DMHAPC-Chol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In transfection experiments, DMHAPC-Chol has been shown to effectively deliver siRNA and plasmid DNA into cells, leading to the knockdown of target genes or the expression of exogenous genes. This compound can modulate cell signaling pathways by altering the expression of specific genes, thereby affecting downstream cellular functions. For instance, DMHAPC-Chol-mediated delivery of siRNA targeting VEGF (vascular endothelial growth factor) in A431 human epidermoid carcinoma cells and MDA-MB-231 human breast cancer cells results in the inhibition of VEGF expression, impacting angiogenesis and tumor growth .

Molecular Mechanism

At the molecular level, DMHAPC-Chol exerts its effects through several mechanisms. It binds to nucleic acids via electrostatic interactions, forming stable complexes that protect the nucleic acids from degradation. Upon cellular uptake, these complexes are transported to the endosomes, where the acidic environment triggers the release of the nucleic acids into the cytoplasm. DMHAPC-Chol can also interact with cellular enzymes, potentially inhibiting or activating them, which further influences gene expression and cellular functions. The precise molecular interactions of DMHAPC-Chol with biomolecules are critical for its efficacy in gene delivery applications .

Temporal Effects in Laboratory Settings

The effects of DMHAPC-Chol can vary over time in laboratory settings. The stability of DMHAPC-Chol is an important factor, as it can degrade over time, affecting its efficacy. Studies have shown that DMHAPC-Chol maintains its transfection efficiency for a certain period, but prolonged storage or exposure to harsh conditions can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where repeated administration of DMHAPC-Chol can lead to cumulative effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of DMHAPC-Chol vary with different dosages. Low to moderate doses of DMHAPC-Chol are generally well-tolerated and effective in gene delivery applications. High doses can result in toxic or adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where a minimum concentration of DMHAPC-Chol is required to achieve efficient gene delivery, while exceeding this threshold can lead to detrimental effects on cellular and tissue health .

Metabolic Pathways

DMHAPC-Chol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular signaling pathways. For example, DMHAPC-Chol-mediated delivery of siRNA targeting metabolic enzymes can alter the expression of these enzymes, impacting metabolic processes such as glycolysis and lipid metabolism .

Transport and Distribution

Within cells and tissues, DMHAPC-Chol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of DMHAPC-Chol in specific cellular compartments. For instance, DMHAPC-Chol can interact with lipid transporters, aiding its incorporation into cellular membranes and liposomes. This distribution is crucial for the effective delivery of nucleic acids to target cells .

Subcellular Localization

The subcellular localization of DMHAPC-Chol is influenced by targeting signals and post-translational modifications. DMHAPC-Chol can be directed to specific compartments or organelles, such as the endosomes and lysosomes, where it exerts its function. The localization of DMHAPC-Chol within these compartments is essential for the release of nucleic acids and the subsequent modulation of gene expression. Post-translational modifications, such as phosphorylation, can also affect the activity and function of DMHAPC-Chol .

准备方法

化学反应分析

二甲基羟乙基氨基丙烷氨基甲酰胆固醇碘化物会发生各种化学反应,包括:

氧化: 这种反应可以通过过氧化氢等氧化剂促进。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

这些反应中常用的试剂包括 DMF 和乙醇等有机溶剂,以及取决于所需反应的特定催化剂 。 这些反应形成的主要产物各不相同,但通常包括具有改变的官能团的修饰胆固醇衍生物 .

相似化合物的比较

二甲基羟乙基氨基丙烷氨基甲酰胆固醇碘化物因其特定的结构而独一无二,该结构包括可生物降解的氨基甲酰连接基和羟乙基 。类似的化合物包括:

二甲基羟乙基氨基丙烷氨基甲酰胆固醇碘化物: 另一种用于基因递送的阳离子脂质.

二油酰磷脂酰乙醇胺 (DOPE): 通常与二甲基羟乙基氨基丙烷氨基甲酰胆固醇碘化物结合使用以提高基因递送效率.

胆固醇亚油酸酯: 另一种用于脂质基药物递送系统的胆固醇衍生物.

属性

IUPAC Name |

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXTDBNSSOEDB-SJTWHRLHSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63N2O3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?

A1: DMHAPC-Chol is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), DMHAPC-Chol forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that DMHAPC-Chol/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []

Q2: How does the siRNA delivery efficiency of DMHAPC-Chol/DOPE liposomes compare to other commercial transfection reagents?

A2: The research compared DMHAPC-Chol/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that DMHAPC-Chol/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, DMHAPC-Chol/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that DMHAPC-Chol/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。